

# In-Depth Technical Guide: Deuterium Labeling in Conivaptan-d4

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## Compound of Interest

Compound Name: Conivaptan-d4

Cat. No.: B1647940

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This technical guide provides a detailed overview of **Conivaptan-d4**, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document outlines the precise location of the deuterium labels, summarizes key quantitative data, and presents detailed experimental protocols for its application. Visual diagrams are included to illustrate the molecular structure and experimental workflows.

## Deuterium Labeling Position

The four deuterium atoms in **Conivaptan-d4** are located on the phenyl ring that is attached to the amide nitrogen. This specific labeling is confirmed by its IUPAC name: N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1'-biphenyl]-2-carboxamide.<sup>[1]</sup> The formal name, N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d]<sup>[1]</sup>benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide, further corroborates this position.<sup>[2]</sup>

The strategic placement of deuterium on this phenyl ring provides a stable isotopic label, making **Conivaptan-d4** an ideal internal standard for quantitative analysis of Conivaptan in biological matrices by mass spectrometry.<sup>[1][3]</sup>

Caption: Chemical structure of **Conivaptan-d4** indicating the deuterium labeling positions.

## Quantitative Data

**Conivaptan-d4** is primarily utilized as an internal standard in bioanalytical methods. The following table summarizes key quantitative parameters.

Parameter	Value	Reference
Purity	98.9%	[3]
Molecular Formula	C <sub>32</sub> H <sub>22</sub> D <sub>4</sub> N <sub>4</sub> O <sub>2</sub>	[2]
Formula Weight	502.6 g/mol	[2]
Mass Transition (m/z)	503.4 → 181.0	[4]
Deuterated Forms	≥99% (d <sub>1</sub> -d <sub>4</sub> )	[2]

## Experimental Protocols

### Proposed Synthesis of Conivaptan-d4

A specific, publicly available, detailed synthesis protocol for **Conivaptan-d4** is not readily found in the literature. However, a plausible synthetic route can be proposed based on the known synthesis of Conivaptan and general methods for introducing deuterium into aromatic rings. The key step is the utilization of a deuterated starting material, aniline-d5.

#### Step 1: Synthesis of 4-amino-N-(phenyl-d4)-benzamide

A likely precursor is the coupling of a protected 4-aminobenzoic acid with aniline-d5.

#### Step 2: Synthesis of the Benzodiazepine Moiety

The synthesis of the core benzodiazepine structure of Conivaptan is a multi-step process that has been described in the literature for the non-deuterated compound.

#### Step 3: Coupling and Final Product Formation

The deuterated phenylamide intermediate is then coupled with the benzodiazepine moiety to yield **Conivaptan-d4**.

## Application as an Internal Standard in LC-MS/MS Analysis

**Conivaptan-d4** is employed as an internal standard to accurately quantify Conivaptan in biological samples, such as human plasma.<sup>[3][4][5]</sup>

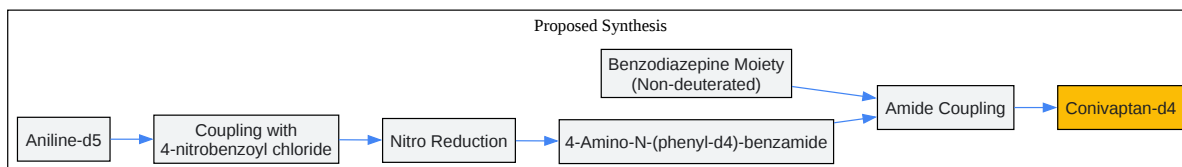
### Sample Preparation:

- To 100 µL of a plasma sample, add 20 µL of **Conivaptan-d4** internal standard (IS) working solution (e.g., 100 ng/mL).
- Precipitate proteins by adding an appropriate volume of acetonitrile.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

### LC-MS/MS Conditions:

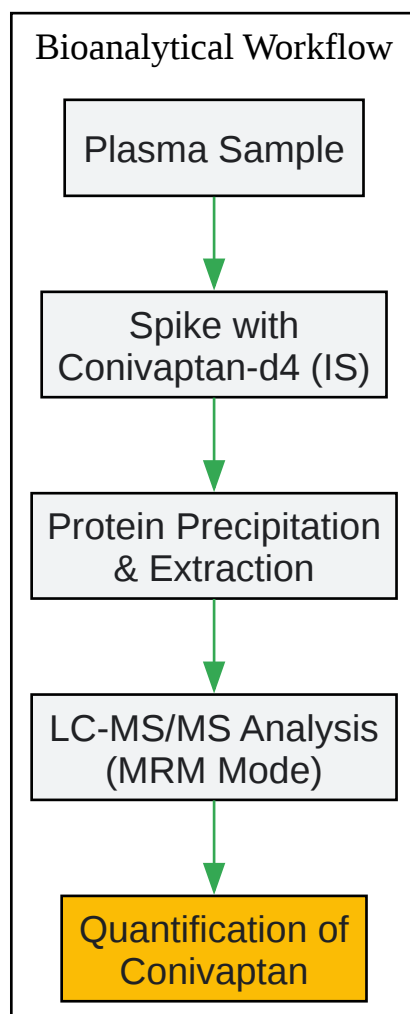
- Column: A suitable C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm).
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid and 5 mM ammonium formate in water and acetonitrile.
- Ionization: Positive-mode electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
  - Conivaptan transition: 499.4 → 300.0 m/z<sup>[4]</sup>
  - **Conivaptan-d4** (IS) transition: 503.4 → 181.0 m/z<sup>[4]</sup>

## Workflow Diagrams



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Caption: Proposed synthetic workflow for **Conivaptan-d4**.



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Caption: General workflow for the use of **Conivaptan-d4** as an internal standard.

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